HIV-1 Reverse Transcriptase Inhibition: Direct Comparison with 6-Ethylbenzothiazepine Analog
In the cell‑free HIV‑1 RT polymerase assay described in US5550122, 6‑(n‑propyl)pyrido[2,3‑b][1,5]benzoxazepin‑5(6H)‑one (Example 1) inhibited recombinant HIV‑1 reverse transcriptase by 80% at a concentration of 10 µg/mL [1]. Under identical assay conditions, the 6‑ethylpyrido[2,3‑b][1,5]benzothiazepin‑5(6H)‑one analog (Example 2) achieved 89% inhibition at the same concentration [1]. This 9‑percentage‑point difference demonstrates that even a single heteroatom switch (O → S) combined with alkyl chain truncation can measurably alter inhibitory potency.
| Evidence Dimension | HIV-1 RT inhibition (% at fixed concentration) |
|---|---|
| Target Compound Data | 80% inhibition at 10 µg/mL |
| Comparator Or Baseline | 6-Ethylpyrido[2,3-b][1,5]benzothiazepin-5(6H)-one: 89% inhibition at 10 µg/mL |
| Quantified Difference | 9% lower inhibition for the 6-propyl-oxazepine |
| Conditions | Cell-free HIV-1 RT polymerase assay using recombinant enzyme; compound tested at 10 µg/mL (approx. 39 µM for the target compound). |
Why This Matters
The data provide a direct, quantitative benchmark that allows researchers to select the propyl-oxazepine specifically when moderate RT inhibition is desired, rather than the more potent ethyl-thiazepine, for applications where balanced potency and pharmacokinetic tuning are priorities.
- [1] Hargrave, K. D. et al. Pyrido[2,3-b][1,5]benzoxazepin (and thiazepin)-5(6H)-ones and -thiones and their use in the prevention or treatment of HIV infection. U.S. Patent 5,550,122, 1996. View Source
